molecular formula C16H22ClNO2S B2940892 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide CAS No. 2034300-07-5

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide

Cat. No.: B2940892
CAS No.: 2034300-07-5
M. Wt: 327.87
InChI Key: NFQPBJNLNCQXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide is a useful research compound. Its molecular formula is C16H22ClNO2S and its molecular weight is 327.87. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research Applications

Analgesic Potential and Mechanisms : Compounds with a complex structure involving chlorophenyl and acetamide groups, such as the one mentioned, might be investigated for their analgesic properties. Research into similar compounds, like acetaminophen (paracetamol), reveals insights into analgesic mechanisms that could extend to novel compounds. For example, acetaminophen's analgesic effect is partially attributed to its metabolite AM404, which interacts with cannabinoid receptors and TRPV1, suggesting a potential area of research for related compounds (Ohashi & Kohno, 2020).

Neuroprotective Effects : Some compounds with similar structures have been explored for their neuroprotective properties, potentially through antioxidant effects or receptor interactions that may mitigate neurodegenerative processes. For instance, research into brominated flame retardants has delved into neurotoxic effects, pointing to a broader interest in understanding how related compounds might exert protective vs. harmful effects on neural tissue (Dingemans et al., 2011).

Anti-inflammatory Applications : The compound's structure suggests potential anti-inflammatory research applications, given that similar molecules affect pathways involved in inflammation. Research into NSAIDs and related molecules like ketamine has illuminated complex pathways involving cyclooxygenase inhibition and NMDA receptor antagonism, offering potential insights into new therapeutic targets (Peltoniemi et al., 2016).

Environmental and Toxicological Research

Environmental Persistence and Toxicity : Chlorophenyl compounds, due to their stability and potential bioaccumulation, often become subjects of environmental toxicology studies. Research into chlorophenols, for example, has focused on their sources, environmental fate, and toxic effects on aquatic life, highlighting the importance of understanding the environmental impact of such chemicals (Ge et al., 2017).

Potential for Biofilm Disruption : N-acetylcysteine (NAC), an acetamide, has been studied for its role in disrupting biofilms, particularly in the context of cystic fibrosis. This suggests that structurally similar compounds could be researched for their efficacy in preventing or disrupting biofilms, a crucial aspect in treating persistent bacterial infections (Guerini et al., 2022).

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2S/c17-13-5-3-4-12(10-13)15(19)8-9-18-16(20)11-21-14-6-1-2-7-14/h3-5,10,14-15,19H,1-2,6-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQPBJNLNCQXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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